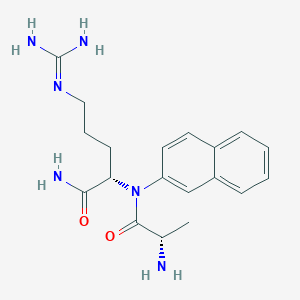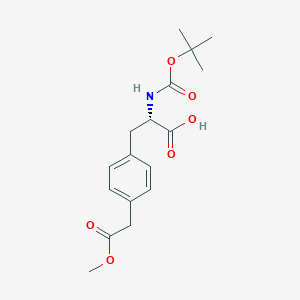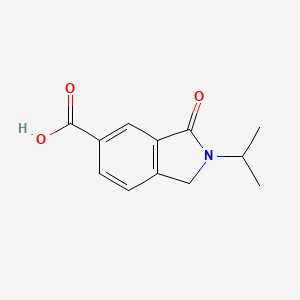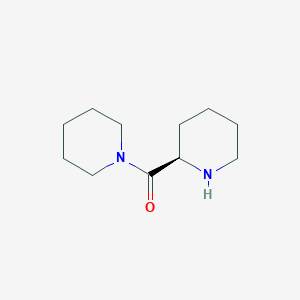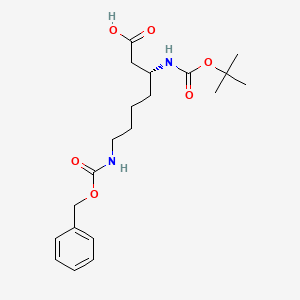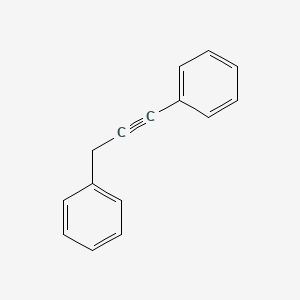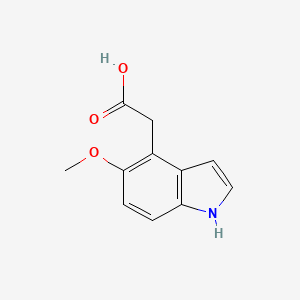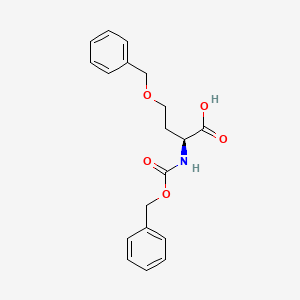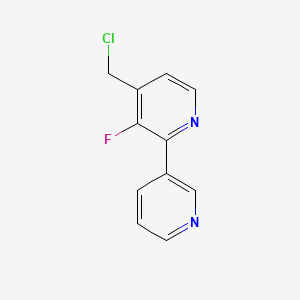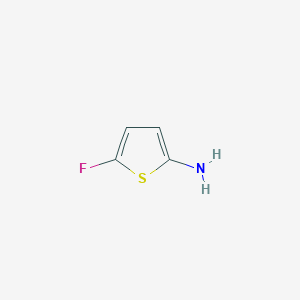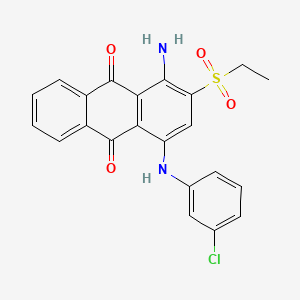
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone typically involves multiple steps:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of the 3-chlorophenyl group through nucleophilic aromatic substitution.
Sulfonation: Introduction of the ethylsulphonyl group.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydroquinones.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-((3-bromophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-fluorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-methylphenyl)amino)-2-(ethylsulphonyl)anthraquinone
Uniqueness
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties, such as increased stability or enhanced biological activity compared to its analogs.
Propiedades
Número CAS |
28252-15-5 |
|---|---|
Fórmula molecular |
C22H17ClN2O4S |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
1-amino-4-(3-chloroanilino)-2-ethylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-30(28,29)17-11-16(25-13-7-5-6-12(23)10-13)18-19(20(17)24)22(27)15-9-4-3-8-14(15)21(18)26/h3-11,25H,2,24H2,1H3 |
Clave InChI |
YXIFYSPDGDPJEM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C2=C(C(=C1)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



